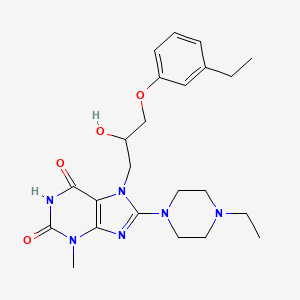
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-8-(4-ethylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a complex purine derivative, has gained interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H34N6O4
- Molecular Weight : 470.6 g/mol
- IUPAC Name : 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
The compound exhibits several biological activities primarily through its interaction with various signaling pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cell proliferation and survival pathways, particularly those related to cancer cell lines.
- Modulation of Signaling Pathways :
- MAPK Signaling Pathway : Involved in cell growth and differentiation.
- Wnt Signaling Pathway : Plays a crucial role in developmental processes and cancer progression.
- Apoptosis Regulation : Influences apoptotic pathways, promoting cell death in malignant cells while sparing normal cells.
Pharmacological Effects
Research indicates that this compound possesses:
- Antitumor Activity : Exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer.
- Anti-inflammatory Properties : Reduces inflammation markers in vitro and in vivo models.
- Neuroprotective Effects : Shows promise in protecting neuronal cells from oxidative stress.
Study 1: Antitumor Efficacy
In a study conducted on human breast cancer cell lines (MCF-7), the compound demonstrated significant inhibition of cell proliferation with an IC50 value of approximately 15 µM. The study suggested that the compound induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity and PARP cleavage.
Study 2: Anti-inflammatory Effects
A murine model of inflammation was utilized to assess the anti-inflammatory properties of the compound. Administration resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) and reduced edema compared to control groups.
Study 3: Neuroprotection
In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with the compound significantly decreased reactive oxygen species (ROS) levels and improved cell viability under oxidative stress conditions. This suggests a potential application in neurodegenerative diseases.
Data Tables
Propriétés
IUPAC Name |
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-4-16-7-6-8-18(13-16)33-15-17(30)14-29-19-20(26(3)23(32)25-21(19)31)24-22(29)28-11-9-27(5-2)10-12-28/h6-8,13,17,30H,4-5,9-12,14-15H2,1-3H3,(H,25,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGJGBAMDCQLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)CC)N(C(=O)NC3=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














